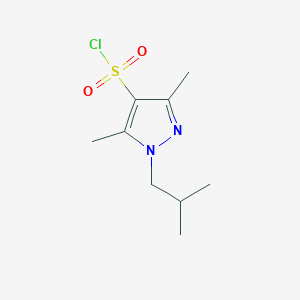

3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride

Description

3,5-Dimethyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride (molecular formula: C₉H₁₅ClN₂O₂S) is a pyrazole-based sulfonyl chloride derivative characterized by:

- Substituents: Methyl groups at positions 3 and 5 of the pyrazole ring, a 2-methylpropyl (isobutyl) group at position 1, and a sulfonyl chloride group at position 2.

- The sulfonyl chloride moiety enables nucleophilic substitution reactions, commonly used in synthesizing sulfonamides or sulfonate esters .

- Predicted Physicochemical Properties: Collision cross-section (CCS) values from ion mobility mass spectrometry (e.g., 157.0 Ų for [M+H]⁺) suggest a compact molecular conformation, relevant for analytical applications .

Properties

IUPAC Name |

3,5-dimethyl-1-(2-methylpropyl)pyrazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15ClN2O2S/c1-6(2)5-12-8(4)9(7(3)11-12)15(10,13)14/h6H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJVAWKPCVGZSNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC(C)C)C)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,5-Dimethyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride is a compound of significant interest due to its unique chemical structure and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies that highlight its applications in medicinal chemistry.

- Molecular Formula : C9H15ClN2O2S

- Molecular Weight : 250.75 g/mol

- CAS Number : 1156602-97-9

The compound features a pyrazole ring with methyl and isopropyl substitutions, along with a sulfonyl chloride group, which contributes to its reactivity and biological activity .

Synthesis Methods

The synthesis of 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride typically involves the reaction of the corresponding pyrazole derivative with a sulfonyl chloride reagent. Common methods include:

- Reaction with Sulfonyl Chlorides : The pyrazole compound reacts with sulfonyl chlorides in the presence of bases like sodium hydroxide to form the sulfonamide bond.

- Optimization Techniques : Industrial production may utilize continuous flow reactors to enhance yield and purity .

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit a broad spectrum of antimicrobial activities. Studies have demonstrated that compounds similar to 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride possess significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Pyrazole derivatives are known for their anti-inflammatory properties. The mechanism often involves inhibition of cyclooxygenase (COX) enzymes, similar to well-known drugs like celecoxib. This inhibition can reduce the production of pro-inflammatory mediators .

Enzyme Inhibition

The sulfonamide group in this compound allows it to interact with enzymes through hydrogen bonding, potentially inhibiting their activity. This characteristic makes it a candidate for further investigation as an enzyme inhibitor in biochemical assays .

Study 1: Antimicrobial Activity Assessment

A recent study evaluated the antimicrobial efficacy of various pyrazole derivatives, including 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride. The results indicated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 3,5-Dimethyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride | 32 | E. coli |

| Celecoxib | 16 | S. aureus |

Study 2: Anti-inflammatory Mechanism Exploration

In another investigation focused on the anti-inflammatory properties of pyrazole derivatives, researchers explored the inhibition of COX enzymes by 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride. The study found that this compound effectively reduced inflammatory markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

Scientific Research Applications

Structural Information

- IUPAC Name: 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride

- Molecular Formula:

- Molecular Weight: 250.75 g/mol

- CAS Number: 1156602-97-9

Physical Properties

| Property | Value |

|---|---|

| Density | Predicted 1.29 g/cm³ |

| Boiling Point | Predicted 388.9 °C |

| pKa | Predicted 9.97 |

Medicinal Chemistry

3,5-Dimethyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride has been explored for its potential therapeutic properties:

- Enzyme Inhibition: The sulfonyl chloride group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition of their activity. This property is particularly relevant for developing enzyme inhibitors that could serve as drugs for various diseases.

- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in antibiotic development.

Biochemistry

In biochemical assays, this compound can act as a ligand or substrate:

- Biochemical Assays: Its reactivity allows it to be used in synthesizing various derivatives that can be tested for biological activity.

- Cell Culture Applications: The compound may serve as a non-ionic organic buffering agent in cell cultures, maintaining pH stability within the physiological range.

Material Science

The unique chemical structure of this compound allows for its application in developing new materials:

- Synthesis of Polymers: The sulfonyl chloride group can participate in polymerization reactions, leading to the creation of novel polymeric materials with specific properties.

- Chemical Sensors: Due to its reactivity, it can be utilized in designing chemical sensors for detecting biological molecules.

Case Studies and Research Findings

Several studies have highlighted the synthesis and biological evaluation of derivatives based on the pyrazole framework:

Case Study 1: Antiproliferative Properties

A study focused on the antiproliferative effects of pyrazole derivatives demonstrated that compounds similar to 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride can inhibit cell proliferation in cancer cell lines without significant cytotoxicity. The half-maximal inhibitory concentration (IC50) values indicated their effectiveness in inhibiting cell growth.

Case Study 2: Enzyme Inhibition Studies

Research investigating enzyme inhibitors derived from this compound revealed that modifications to the sulfonamide group could enhance binding affinity to target enzymes, suggesting potential therapeutic applications in treating diseases related to enzyme dysfunction.

Comparison with Similar Compounds

1-Methyl-3-(Trifluoromethyl)-1H-Pyrazole-4-Sulfonyl Chloride

- Structure : Differs in substituents: a methyl group at position 1 and a trifluoromethyl (CF₃) group at position 3.

- Lipophilicity: The CF₃ group increases hydrophobicity (logP ~2.5 estimated), whereas the isobutyl group in the target compound may offer moderate lipophilicity. Physical State: Melting point (34–36°C) indicates lower thermal stability compared to the target compound (data unavailable) .

1-[3,5-Dimethyl-1-(4-Nitrophenyl)-1H-Pyrazol-4-yl]Ethan-1-one Derivatives

- Structure : Features a 4-nitrophenyl group at position 1 and an acetyl group at position 4.

- Key Differences: Reactivity: The acetyl group allows condensation reactions (e.g., with hydrazines) to form hydrazones, whereas the sulfonyl chloride in the target compound facilitates sulfonamide bond formation . Biological Activity: Derivatives of this compound exhibit antimicrobial activity against E. coli and C. No such data exists for the target compound .

4-(4-Butyl-3,5-Dimethyl-1H-Pyrazol-1-yl)-N-[(4-Chlorophenyl)Carbamoyl]-3-Pyridinesulfonamide

- Structure : Contains a pyridine-sulfonamide core with a butyl group on the pyrazole.

- Key Differences: Sulfonamide vs. Sulfonyl Chloride: The sulfonamide group (in this compound) is less reactive than the sulfonyl chloride, limiting its utility in further derivatization. Pharmacological Potential: Such derivatives are explored for enzyme inhibition (e.g., carbonic anhydrase), highlighting the therapeutic relevance of pyrazole-sulfonamide hybrids .

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings and Implications

- Synthetic Utility : The target compound’s isobutyl group may reduce crystallization tendencies compared to aryl-substituted analogs, aiding in solution-phase reactions .

- Analytical Applications : Predicted CCS values enable rapid identification in mass spectrometry workflows, a feature underutilized in current literature .

Preparation Methods

Starting Material Synthesis: 3,5-Dimethyl-1-(2-methylpropyl)-1H-pyrazole

The synthesis begins with the preparation of the substituted pyrazole nucleus. Although direct preparation of the 1-(2-methylpropyl) substituted pyrazole is less commonly detailed in literature, related pyrazole syntheses provide a foundation:

General Pyrazole Formation : 3,5-Dimethyl-1H-pyrazole can be synthesized by condensation of pentane-2,4-dione with hydrazine hydrate in methanol at mild temperatures (25–35°C). This reaction is exothermic and proceeds quantitatively to give the pyrazole core.

Alkylation Step : The N1-position substitution with 2-methylpropyl group (isobutyl) typically involves alkylation of the pyrazole nitrogen using an appropriate alkyl halide (e.g., 2-methylpropyl bromide or iodide) in the presence of a strong base such as potassium tert-butoxide in tetrahydrofuran (THF) under nitrogen atmosphere. This step is conducted at low temperatures (0–30°C) and monitored by thin-layer chromatography (TLC) to ensure complete substitution.

Sulfonylation: Introduction of the Sulfonyl Chloride Group at Position 4

The key step in preparing 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride is the sulfonylation of the pyrazole ring at the 4-position with chlorosulfonic acid:

Reagents and Conditions : The pyrazole derivative is dissolved in an inert solvent such as chloroform. Chlorosulfonic acid is added slowly under a nitrogen atmosphere at low temperature (typically 0°C to -20°C) to control the highly exothermic reaction.

Temperature Control : After slow addition, the reaction mixture is gradually warmed to about 60°C and stirred for approximately 10 hours to ensure complete sulfonylation.

Post-Sulfonylation Treatment : To convert the intermediate sulfonic acid derivative to the sulfonyl chloride, thionyl chloride is added at 60°C and stirred for an additional 2 hours.

Workup : The reaction mixture is cooled to 0–10°C and quenched with a mixture of dichloromethane and ice-cold water. The organic layer is separated, dried over sodium sulfate, and concentrated under reduced pressure to yield the sulfonyl chloride compound.

Reaction Scheme Summary

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1. Pyrazole formation | Pentane-2,4-dione + Hydrazine hydrate, MeOH, 25–35°C | Formation of 3,5-dimethyl-1H-pyrazole core |

| 2. N1-Alkylation | Potassium tert-butoxide, THF, 0–30°C; 2-methylpropyl halide | Introduction of 2-methylpropyl group at N1 |

| 3. Sulfonylation | Chlorosulfonic acid, CHCl3, 0 to 60°C, 10 h | Sulfonyl group introduced at C4 position |

| 4. Chlorination | Thionyl chloride, 60°C, 2 h | Conversion of sulfonic acid to sulfonyl chloride |

| 5. Workup | Quenching with DCM/water, drying, evaporation | Isolation of final sulfonyl chloride compound |

Reaction Monitoring and Purification

Monitoring : The progress of each step is typically monitored using TLC and liquid chromatography-mass spectrometry (LC-MS) to ensure completion and purity.

Purification : The crude sulfonyl chloride is purified by standard techniques such as column chromatography or recrystallization depending on scale and purity requirements.

Research Findings and Yields

The sulfonylation step is highly sensitive to temperature and reagent addition rate due to the exothermic nature of chlorosulfonic acid reactions.

Optimized conditions reported for related pyrazole sulfonyl chlorides yield the product in good to excellent yields (typically above 70%) when strict temperature control and stoichiometric balance are maintained.

The use of thionyl chloride ensures efficient conversion of sulfonic acid intermediates to sulfonyl chlorides with minimal side reactions.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting material | 3,5-Dimethyl-1-(2-methylpropyl)-1H-pyrazole |

| Sulfonylation reagent | Chlorosulfonic acid |

| Solvent | Chloroform |

| Temperature (sulfonylation) | 0°C to 60°C, gradual warming |

| Reaction time (sulfonylation) | ~10 hours |

| Chlorination reagent | Thionyl chloride |

| Temperature (chlorination) | 60°C |

| Reaction time (chlorination) | 2 hours |

| Workup | Quenching with DCM/water, drying |

| Yield (typical) | >70% (reported for similar compounds) |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : The synthesis typically involves sulfonylation of the pyrazole core. For example, hydrazinecarbodithioate or hydrazinecarbothioamide can react with pyrazole intermediates under reflux in ethanol, with triethylamine as a base to neutralize HCl byproducts. Optimization requires monitoring reaction temperature (e.g., 60–80°C), stoichiometric ratios (1:1.2 for pyrazole:sulfonating agent), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Purity can be confirmed via melting point analysis and NMR spectroscopy .

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical for validation?

- Methodological Answer : Use a combination of NMR (to confirm methyl and isopropyl substituents), NMR (to verify sulfonyl chloride and pyrazole ring integrity), and IR spectroscopy (S=O stretching at ~1360–1180 cm). High-resolution mass spectrometry (HRMS) confirms molecular weight. For crystalline derivatives, single-crystal X-ray diffraction (SHELX programs) resolves bond lengths and angles, with refinement against -factors below 0.05 .

Q. What are the key stability considerations for storing and handling this sulfonyl chloride?

- Methodological Answer : The compound is moisture-sensitive due to the reactive sulfonyl chloride group. Store under inert gas (argon) at –20°C in amber vials. Decomposition can be monitored via TLC or NMR; hydrolysis products (e.g., sulfonic acid) appear as new peaks at δ 4.5–5.0 ppm. Avoid prolonged exposure to solvents like DMSO, which may accelerate degradation .

Advanced Research Questions

Q. How does the steric and electronic environment of the 2-methylpropyl substituent influence reactivity in nucleophilic substitutions?

- Methodological Answer : The bulky 2-methylpropyl group reduces accessibility to the sulfonyl chloride, slowing reactions with large nucleophiles (e.g., amines). Electronic effects can be modeled via density functional theory (DFT) to calculate partial charges on the sulfur atom. Experimentally, compare reaction rates with analogs (e.g., 1-methylpyrazole sulfonyl chloride) using kinetic studies (UV-Vis monitoring at 260 nm). Hammett plots may reveal correlations with substituent σ values .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for derivatives of this compound?

- Methodological Answer : Discrepancies often arise from metabolic instability or poor solubility. Perform metabolite profiling (LC-MS/MS) to identify degradation products. Improve bioavailability via prodrug approaches (e.g., esterification of the sulfonic acid derivative). Use molecular dynamics simulations to predict solubility parameters (log, polar surface area) and correlate with experimental permeability assays (Caco-2 cell monolayers) .

Q. How can computational docking studies guide the design of sulfonamide-based inhibitors using this compound as a precursor?

- Methodological Answer : Dock the sulfonyl chloride into target enzyme active sites (e.g., carbonic anhydrase) using AutoDock Vina. Focus on hydrogen bonding (sulfonamide NH with Thr199) and hydrophobic interactions (methyl/isopropyl groups with Val121). Validate predictions via synthesis of sulfonamide derivatives and IC determination. Compare docking scores () with experimental inhibition constants .

Q. What role does this compound play in synthesizing 1,3,4-thiadiazole derivatives, and how are antimicrobial activities quantified?

- Methodological Answer : React with hydrazinecarbodithioate to form thiadiazole rings via cyclization. Antimicrobial activity is tested via microdilution assays (MIC against E. coli, B. mycoides). Use resazurin dye for viability quantification (fluorescence at 590 nm). Structure-activity relationships (SAR) are established by varying pyrazole substituents and comparing zone-of-inhibition diameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.